![molecular formula C12H16ClN3O4S B12283512 (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)
(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンは、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、窒素、酸素、または硫黄などの炭素以外の原子を少なくとも1つ含む環を特徴としています。この化合物のユニークな構造は、化学、生物学、および医学を含む科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路および反応条件
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンの合成は、通常、入手しやすい出発物質から始まる複数のステップを含みます。重要なステップには、オキサジン環の形成、塩素化、およびメチルスルホニル基の導入が含まれます。反応条件は、目的の生成物が、高い収率と純度で得られるように、特定の触媒、溶媒、および温度制御を必要とする場合が多いです。
工業的生産方法
工業環境では、この化合物の生産には、効率とスケーラビリティを最適化するために、大規模な反応器と連続フロープロセスが使用される場合があります。自動化システムと高度な分析技術の使用により、一貫した品質が確保され、不純物のリスクが最小限に抑えられます。
化学反応の分析
反応の種類
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、対応するアルコールまたはアミンを形成する可能性があります。
置換: 求核置換反応は、塩素原子を他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドを生成する可能性がありますが、求核置換はさまざまな置換誘導体を生成する可能性があります。
科学研究への応用
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、酵素機構とタンパク質-リガンド相互作用の研究に役立ちます。
工業: 新規材料の開発と、特定の工業プロセスにおける触媒として使用されます。
科学的研究の応用
(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合して、その活性を阻害したり、機能を変えたりすることがあります。この相互作用は、細胞経路と生物学的プロセスの変化につながり、観察された効果に貢献します。
類似化合物との比較
類似化合物
テトラヒドロキノリン: これらの化合物は、類似の複素環構造を共有しており、同様の生物活性を示します。
硫黄含有複素環: チアゾールやチオフェンなどの化合物は、硫黄原子を含んでおり、同様の化学的性質を持っています。
独自性
(6aS,10R)-2-クロロ-10-メチル-4-[(メチルスルホニル)メチル]-6a,7,9,10-テトラヒドロ-6H-[1,4]オキサジノ[4,3-d]ピリミド[5,4-b][1,4]オキサジンの独自性は、その官能基と立体化学の特定の組み合わせにあります。これは、他の類似化合物と比較して、独特の反応性と生物活性を与えます。
特性
分子式 |
C12H16ClN3O4S |
|---|---|
分子量 |
333.79 g/mol |
IUPAC名 |
4-chloro-14-methyl-6-(methylsulfonylmethyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16ClN3O4S/c1-7-3-19-4-8-5-20-10-9(6-21(2,17)18)14-12(13)15-11(10)16(7)8/h7-8H,3-6H2,1-2H3 |
InChIキー |
LIWDXRLBRJOFFD-UHFFFAOYSA-N |
正規SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


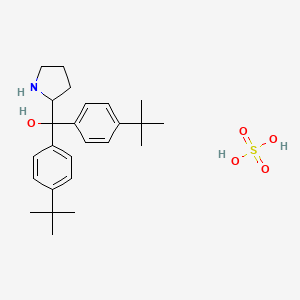
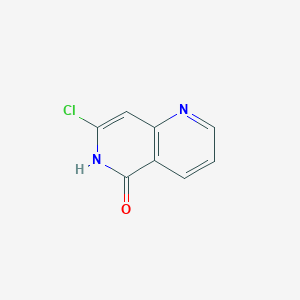
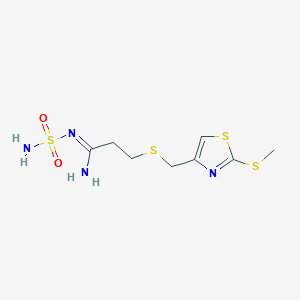
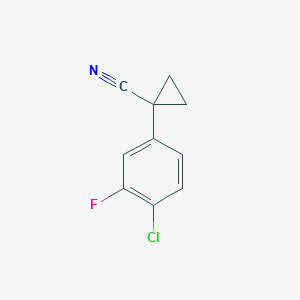

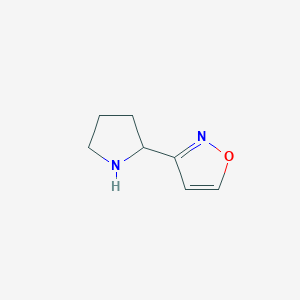
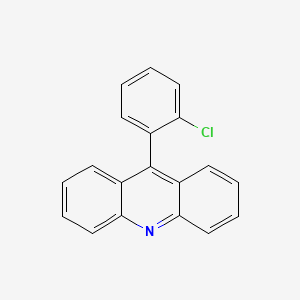
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

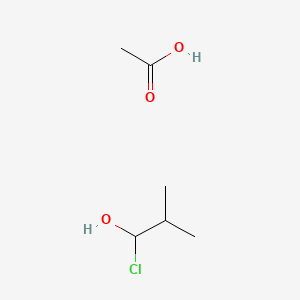
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
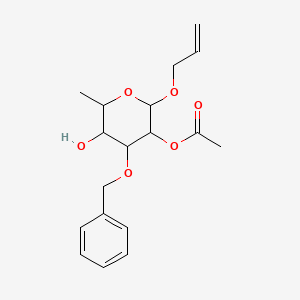
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

